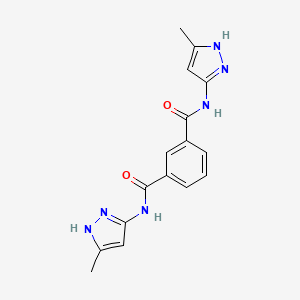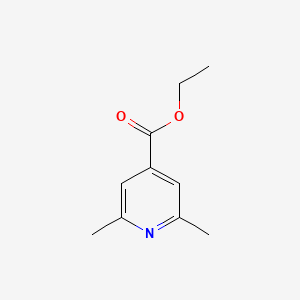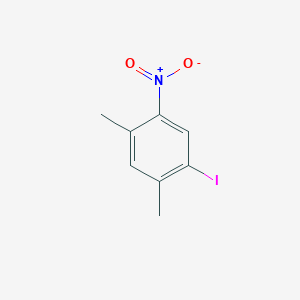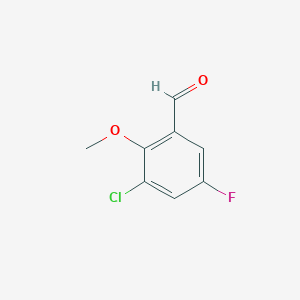
3-Chloro-5-fluoro-2-methoxybenzaldehyde
Overview
Description
3-Chloro-5-fluoro-2-methoxybenzaldehyde is a chemical compound with the molecular formula C8H6ClFO2 . It is used as an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It appears as a solid in its physical form .
Synthesis Analysis
The synthesis of 3-Chloro-5-fluoro-2-methoxybenzaldehyde can be achieved starting from 2-amino-5-methoxytoluene . Another method involves the reaction of 3-Fluoro-2-hydroxybenzaldehyde with Iodomethane .Molecular Structure Analysis
The InChI code for 3-Chloro-5-fluoro-2-methoxybenzaldehyde is 1S/C8H6ClFO2/c1-12-6-2-5(4-11)8(10)7(9)3-6/h2-4H,1H3 . This indicates the presence of 8 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 2 oxygen atoms in the molecule.Chemical Reactions Analysis
3-Chloro-5-fluoro-2-methoxybenzaldehyde can participate in various chemical reactions. For instance, it can react with (3-carboxypropyl)triphenylphosphonium bromide through a Wittig reaction to construct benzosuberone cores .Physical And Chemical Properties Analysis
3-Chloro-5-fluoro-2-methoxybenzaldehyde has a molecular weight of 188.59 . It is a solid at room temperature .Scientific Research Applications
Synthesis of Imidazolidine Derivatives
This compound may be used in the synthesis of imidazolidine derivatives, such as 5-(5-fluoro-2-methoxyphenyl)imidazolidine-2,4-dione , which could have potential applications in pharmaceuticals .
Organic Synthesis Building Block
As an aryl fluorinated building block, it can be utilized in various organic synthesis processes to create complex molecules for pharmaceuticals, agrochemicals, and dyestuff .
Intermediate for Porphyrin Synthesis
It might be involved in the synthesis of porphyrins, which are important compounds in fields like biochemistry and materials science .
Safety And Hazards
properties
IUPAC Name |
3-chloro-5-fluoro-2-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-12-8-5(4-11)2-6(10)3-7(8)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCYVSMQRYCVHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30517959 | |
| Record name | 3-Chloro-5-fluoro-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30517959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-fluoro-2-methoxybenzaldehyde | |
CAS RN |
82129-41-7 | |
| Record name | 3-Chloro-5-fluoro-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30517959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

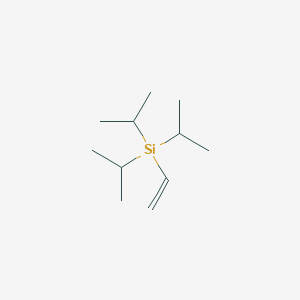
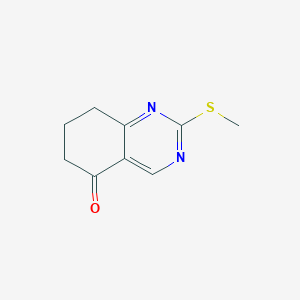
![N-[5-(diethylamino)-2-nitrosophenyl]acetamide](/img/structure/B1601425.png)

![Tert-butyl 4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B1601429.png)

